2-Bromo-5-hydrazinylpyridine hydrochloride
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Overview
Description
2-Bromo-5-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6BrN3·HCl. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position and a hydrazinyl group at the fifth position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydrazinylpyridine hydrochloride typically involves the following steps:
Diazotization: The starting material, 2-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Reduction: The diazonium salt formed is then reduced using zinc powder and concentrated hydrochloric acid to yield 2-bromo-5-hydrazinylpyridine.
Purification and Salification: The product is purified and converted to its hydrochloride salt using acetone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the product meets market requirements .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-hydrazinylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-5-hydrazinylpyridine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydrazinylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This property is exploited in drug design to develop enzyme inhibitors .
Comparison with Similar Compounds
5-Bromo-2-hydrazinopyridine: Similar structure but differs in the position of the hydrazinyl group.
2-Bromo-6-hydrazinopyridine: Another isomer with the hydrazinyl group at the sixth position.
Uniqueness: 2-Bromo-5-hydrazinylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable in targeted scientific research and industrial applications .
Properties
Molecular Formula |
C5H7BrClN3 |
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Molecular Weight |
224.48 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6BrN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H |
InChI Key |
OVRSNTNKJXSDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NN)Br.Cl |
Origin of Product |
United States |
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